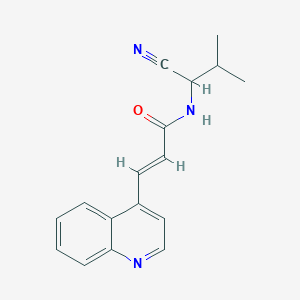
(E)-N-(1-Cyano-2-methylpropyl)-3-quinolin-4-ylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(1-Cyano-2-methylpropyl)-3-quinolin-4-ylprop-2-enamide is a useful research compound. Its molecular formula is C17H17N3O and its molecular weight is 279.343. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Chemical Structure and Properties
Chemical Formula: C14H14N2O
Molecular Weight: 226.28 g/mol
The compound features a quinoline moiety, which is known for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Anticancer Activity
Research indicates that derivatives of quinoline compounds exhibit promising anticancer properties. For instance, studies have shown that quinoline-based compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
- Mechanism of Action: The anticancer activity of (E)-N-(1-Cyano-2-methylpropyl)-3-quinolin-4-ylprop-2-enamide may involve the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial in cancer cell survival and proliferation.
Antimicrobial Activity
Quinoline derivatives have also been reported to possess antimicrobial properties. The compound's structure suggests potential efficacy against a range of pathogens.
- Activity Spectrum: Preliminary studies indicate activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Case Studies
-
Study on Anticancer Effects:
- In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells (MCF-7) at concentrations above 10 µM.
- The compound induced apoptosis as evidenced by increased Annexin V staining and caspase activation assays.
-
Antimicrobial Testing:
- A recent study evaluated the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Anticancer | MCF-7 | 10 | Reduced cell viability |
| MCF-7 | 20 | Induced apoptosis | |
| Antimicrobial | Staphylococcus aureus | 32 | MIC |
| Escherichia coli | 64 | MIC |
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Increased caspase activity in cancer cells |
| Cell Cycle Arrest | Inhibition of cyclin-dependent kinases |
| Antibacterial Activity | Disruption of bacterial cell wall synthesis |
特性
IUPAC Name |
(E)-N-(1-cyano-2-methylpropyl)-3-quinolin-4-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12(2)16(11-18)20-17(21)8-7-13-9-10-19-15-6-4-3-5-14(13)15/h3-10,12,16H,1-2H3,(H,20,21)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWANSMMQNOWPGK-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC(=O)C=CC1=CC=NC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C#N)NC(=O)/C=C/C1=CC=NC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













